REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[C:11]([N:13]([CH3:15])[CH3:14])=[O:12])=[CH:6][N:5]=[C:4]2[NH:19][CH:20]=[CH:21][C:3]=12.[I:22]N1C(=O)CCC1=O.[H-].[Na+].[C:32]1([CH3:42])[C:33](S(Cl)(=O)=O)=[CH:34][CH:35]=[CH:36][CH:37]=1.[S:43]([O-:47])([O-])(=[O:45])=S.[Na+].[Na+]>CC(C)=O.O>[Cl:1][C:2]1[C:7]([C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[C:11]([N:13]([CH3:15])[CH3:14])=[O:12])=[CH:6][N:5]=[C:4]2[N:19]([S:43]([C:35]3[CH:34]=[CH:33][C:32]([CH3:42])=[CH:37][CH:36]=3)(=[O:47])=[O:45])[CH:20]=[C:21]([I:22])[C:3]=12 |f:2.3,5.6.7|
|
Name
|
3-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-benzamide
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1C=1C=C(C(=O)N(C)C)C=CC1)NC=C2
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
141 mg
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1 h at 23° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The yellow powder was dissolved in 5 mL dry DMF
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 60° C. for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride solution
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C=1C=C(C(=O)N(C)C)C=CC1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |